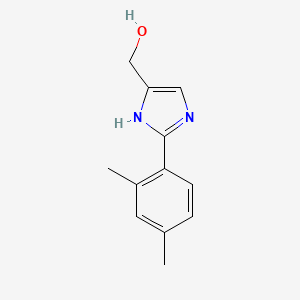
2-(2,4-Dimethylphenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)imidazole-5-methanol is a chemical compound with the molecular formula C12H14N2O and a molecular weight of 202.25 g/mol . It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods are efficient and can be conducted on a gram scale .
化学反応の分析
Types of Reactions: 2-(2,4-Dimethylphenyl)imidazole-5-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
科学的研究の応用
2-(2,4-Dimethylphenyl)imidazole-5-methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-(2,4-Dimethylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(2,4-Dimethylphenyl)imidazole: A closely related compound with similar structural features.
2-(2,4-Dimethylphenyl)imidazole-4-methanol: Another derivative with a different substitution pattern.
Uniqueness: 2-(2,4-Dimethylphenyl)imidazole-5-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals .
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
[2-(2,4-dimethylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-8-3-4-11(9(2)5-8)12-13-6-10(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChIキー |
SWWHCNPMFRYKFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC=C(N2)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


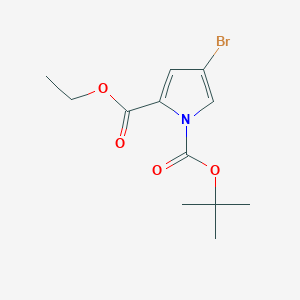

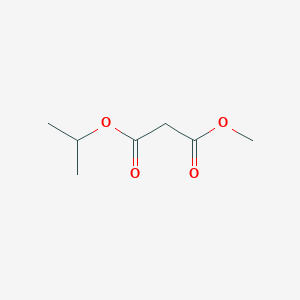
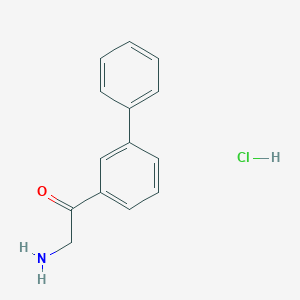
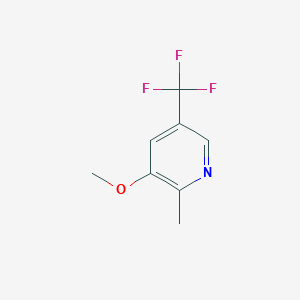
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
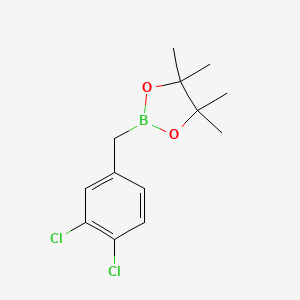
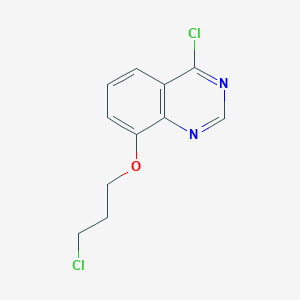
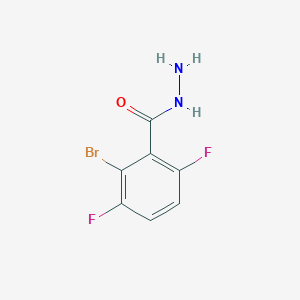
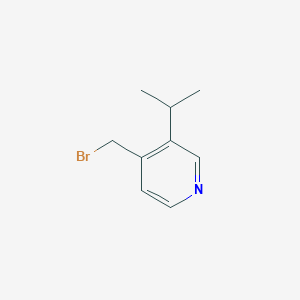

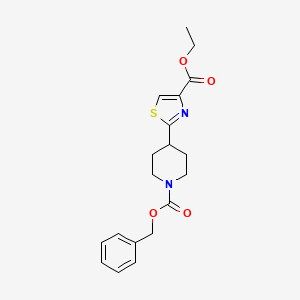
![3-Bromo-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13675521.png)
